molecular formula C10H20N2 B12975321 4-Isopropylcyclohexane-1-carboximidamide

4-Isopropylcyclohexane-1-carboximidamide

Cat. No.: B12975321
M. Wt: 168.28 g/mol
InChI Key: LNBWJBPMRQAEBV-UHFFFAOYSA-N
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Description

4-Isopropylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C10H20N2 It is known for its unique structure, which includes a cyclohexane ring substituted with an isopropyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylcyclohexane-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of 4-isopropylcyclohexanecarboxylic acid with appropriate reagents to introduce the carboximidamide group. This can be done using a one-pot Ugi reaction, which is a multicomponent reaction that assembles aldehydes (or ketones), amines, isonitriles, and carboxylic acids to afford α-acylamino-carboxamide adducts .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the carboximidamide group into amines or other reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, which can be achieved using different reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

4-Isopropylcyclohexane-1-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isopropylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit enzymes like EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival . This inhibition can lead to antiproliferative effects, making the compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Isopropylcyclohexane-1-carboximidamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit key enzymes involved in cancer cell proliferation sets it apart from other similar compounds.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

4-propan-2-ylcyclohexane-1-carboximidamide

InChI

InChI=1S/C10H20N2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H3,11,12)

InChI Key

LNBWJBPMRQAEBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(=N)N

Origin of Product

United States

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